Cas no 1104794-76-4 (2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide)
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetamide, α-amino-N-(4-bromo-2-fluorophenyl)-
- 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide
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- Inchi: 1S/C14H12BrFN2O/c15-10-6-7-12(11(16)8-10)18-14(19)13(17)9-4-2-1-3-5-9/h1-8,13H,17H2,(H,18,19)
- InChI Key: XVKWYMXOUUXLHN-UHFFFAOYSA-N
- SMILES: N(C1C=CC(Br)=CC=1F)C(=O)C(C1C=CC=CC=1)N
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-149237-0.05g |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide |
1104794-76-4 | 0.05g |
$515.0 | 2023-06-05 | ||
| Enamine | EN300-149237-0.1g |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide |
1104794-76-4 | 0.1g |
$540.0 | 2023-06-05 | ||
| Enamine | EN300-149237-0.25g |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide |
1104794-76-4 | 0.25g |
$564.0 | 2023-06-05 | ||
| Enamine | EN300-149237-0.5g |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide |
1104794-76-4 | 0.5g |
$589.0 | 2023-06-05 | ||
| Enamine | EN300-149237-1.0g |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide |
1104794-76-4 | 1g |
$614.0 | 2023-06-05 | ||
| Enamine | EN300-149237-2.5g |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide |
1104794-76-4 | 2.5g |
$1202.0 | 2023-06-05 | ||
| Enamine | EN300-149237-5.0g |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide |
1104794-76-4 | 5g |
$1779.0 | 2023-06-05 | ||
| Enamine | EN300-149237-10.0g |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide |
1104794-76-4 | 10g |
$2638.0 | 2023-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026749-1g |
2-Amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide |
1104794-76-4 | 95% | 1g |
¥3031.0 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026749-5g |
2-Amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide |
1104794-76-4 | 95% | 5g |
¥8785.0 | 2023-03-01 |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide Suppliers
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide
Recent Advances in the Study of 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide (CAS: 1104794-76-4)
The compound 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide (CAS: 1104794-76-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
One of the key areas of investigation has been the synthesis and structural modification of 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide. Researchers have developed novel synthetic routes to improve the yield and purity of the compound, which is critical for its further pharmacological evaluation. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized compound. These efforts have laid a solid foundation for subsequent biological studies.
In terms of biological activity, recent studies have demonstrated that 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide exhibits potent inhibitory effects on specific enzymatic targets. For instance, it has been shown to selectively inhibit certain kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vitro and in vivo studies have indicated that the compound may possess anticancer properties, particularly in targeting tumor cells with specific genetic mutations. These findings underscore the therapeutic versatility of this molecule.
Another significant aspect of the research has been the exploration of the compound's pharmacokinetic and pharmacodynamic properties. Recent pharmacokinetic studies have revealed favorable absorption and distribution profiles, although further optimization may be required to enhance its metabolic stability. Computational modeling and molecular docking studies have provided insights into the compound's binding interactions with its target proteins, offering valuable information for structure-activity relationship (SAR) analyses. These computational approaches have been instrumental in guiding the design of more potent and selective derivatives.
Despite the promising results, several challenges remain to be addressed. For example, the compound's solubility and bioavailability need to be improved to facilitate its clinical translation. Moreover, comprehensive toxicity studies are required to ensure its safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable drug candidate.
In conclusion, the recent advancements in the study of 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide (CAS: 1104794-76-4) highlight its potential as a multifaceted therapeutic agent. Ongoing research efforts are focused on overcoming the existing limitations and unlocking its full pharmacological potential. The findings summarized in this brief provide a valuable resource for researchers and industry professionals engaged in drug discovery and development.
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